![molecular formula C13H19NO2 B2953920 3-[(Oxan-2-ylmethoxy)methyl]aniline CAS No. 1016764-34-3](/img/structure/B2953920.png)

3-[(Oxan-2-ylmethoxy)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

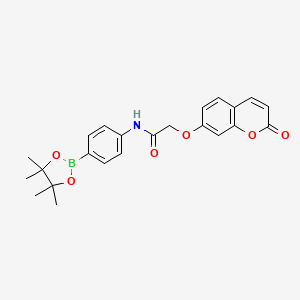

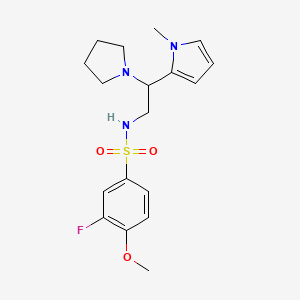

“3-[(Oxan-2-ylmethoxy)methyl]aniline” is a chemical compound with the CAS Number: 1016764-34-3 . Its IUPAC name is 3-[(tetrahydro-2H-pyran-2-ylmethoxy)methyl]phenylamine . The molecular weight of this compound is 221.3 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO2/c14-12-5-3-4-11(8-12)9-15-10-13-6-1-2-7-16-13/h3-5,8,13H,1-2,6-7,9-10,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound is an oil at room temperature . It has a predicted melting point of 104.58° C and a predicted boiling point of 374.2° C at 760 mmHg . The predicted density is 1.1 g/cm^3 and the refractive index is n20D 1.54 (Predicted) .Scientific Research Applications

Corrosion Inhibition

One significant application is in the development of aromatic epoxy monomers as corrosion inhibitors for carbon steel in acidic solutions. These compounds, including derivatives similar to "3-[(Oxan-2-ylmethoxy)methyl]aniline", have been synthesized and characterized for their anticorrosive behavior. Their effectiveness as corrosion inhibitors was demonstrated through both computational studies and sustained experimental studies, showing a high efficiency in preventing corrosive dissolution in a 1 M HCl solution. These findings suggest potential for these compounds in protecting metal surfaces against corrosion in industrial settings (Dagdag et al., 2019).

Environmental Biodegradation

Another area of application is in the environmental biodegradation of aniline compounds. Research has identified bacterial strains capable of using aniline or its derivatives as sole carbon, nitrogen, and energy sources. These findings highlight the potential of using bioremediation techniques to treat aniline-contaminated wastewater, contributing to environmental protection efforts (Liu et al., 2002).

Polymer Science

In polymer science, "this compound" related compounds have been explored for the chemical polymerization of polyaniline. Studies focus on using different oxidizing agents to control the polymerization process and the properties of the resulting polyaniline. These insights are crucial for designing conductive polymers with specific characteristics for applications in electronics, coatings, and other advanced materials (Pron et al., 1988).

Conductive Materials

Further research into conducting polymers prepared by oxidative polymerization reveals the significance of "this compound" derivatives in creating polyaniline (PANI). These studies have shown that understanding the redox processes involved in the polymerization and the properties of PANI can lead to potential applications in non-linear optics, membranes, and alternative energy sources. The ability to regulate the properties of PANI opens up new avenues for the development of innovative materials (Gospodinova & Terlemezyan, 1998).

Anticorrosive Materials

Further emphasizing the role in corrosion protection, studies on highly functionalized epoxy macromolecules, including "this compound" derivatives, have shown their efficacy as anti-corrosive materials for carbon steel. These compounds provide a sensibly good inhibition in acidic media, demonstrating their potential as protective coatings in various industrial applications (Dagdag et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-(oxan-2-ylmethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c14-12-5-3-4-11(8-12)9-15-10-13-6-1-2-7-16-13/h3-5,8,13H,1-2,6-7,9-10,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUFKKHHDLIONK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)COCC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2953842.png)

![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)

![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)

![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)

![N-cyclooctyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2953851.png)

![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2953853.png)

![3-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one](/img/structure/B2953856.png)

![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)